N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that combines elements of biphenyl and quinoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobiphenyl with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous synthesis are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted quinoline and biphenyl derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and receptors involved in cell signaling pathways. It can inhibit the activity of enzymes like Pim-1 kinase, leading to the induction of apoptosis in cancer cells. The molecular pathways involved include the down-regulation of anti-apoptotic proteins and the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Carboxamide appended quinoline moieties: These derivatives are also studied for their anti-proliferative and anti-inflammatory properties.
Uniqueness
N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to its specific combination of biphenyl and quinoline structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(2-phenylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c28-23-19-13-6-10-17-11-7-15-27(22(17)19)25(30)21(23)24(29)26-20-14-5-4-12-18(20)16-8-2-1-3-9-16/h1-6,8-10,12-14,28H,7,11,15H2,(H,26,29) |
InChI Key |
QCYRRBBVSQVASP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)O |
Origin of Product |
United States |
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